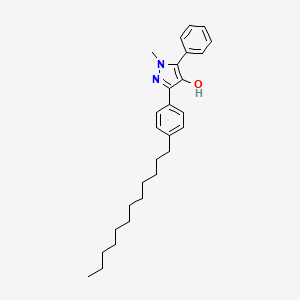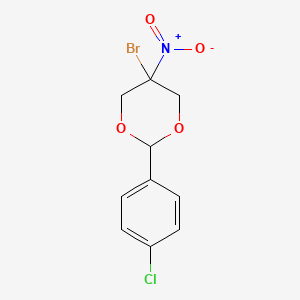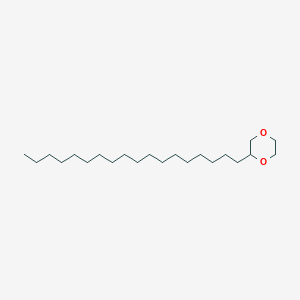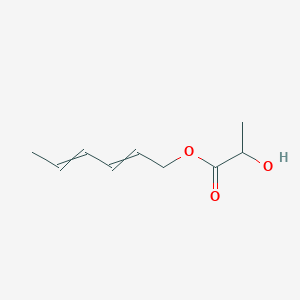
hexa-2,4-dienyl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-dienyl 2-hydroxypropanoate is an organic compound characterized by its conjugated diene structure and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-2,4-dienyl 2-hydroxypropanoate can be synthesized through the esterification of hexa-2,4-dienoic acid with 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-dienyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene system into a saturated alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.
Substitution: Nucleophiles such as alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Hexa-2,4-dienal or hexa-2,4-dienoic acid.
Reduction: Hexane derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexa-2,4-dienyl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of hexa-2,4-dienyl 2-hydroxypropanoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electrophilic addition reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Hexa-2,4-dienyl 2-hydroxypropanoate can be compared with other similar compounds, such as:
Hexa-2,4-dienoic acid: Shares the conjugated diene structure but lacks the ester functional group.
Hexa-2,4-dienal: An aldehyde derivative with similar reactivity but different functional properties.
Hexa-2,4-diyne-1,6-diol: Contains a triple bond instead of a double bond, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the conjugated diene system and the ester functional group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
57878-04-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
hexa-2,4-dienyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
LFYGUYQOZOWZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCOC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



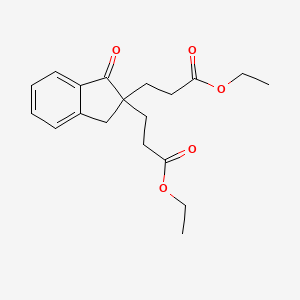

![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
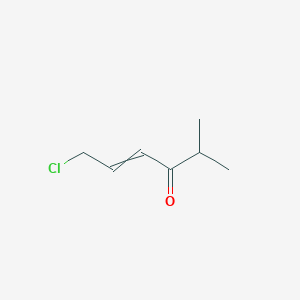
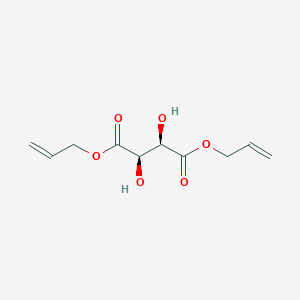
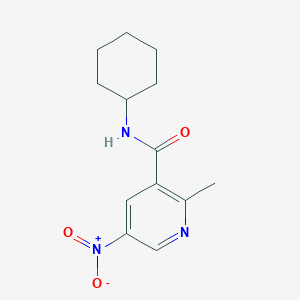

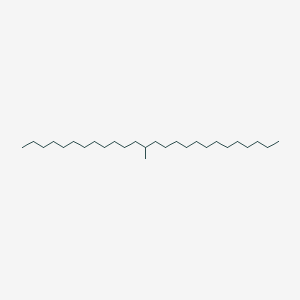
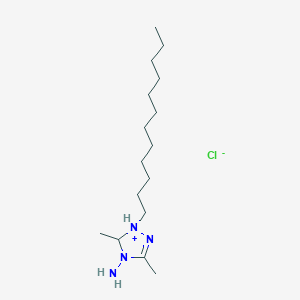
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)
